molecular formula C16H16N4S B2755723 4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 380442-88-6

4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2755723
CAS No.: 380442-88-6
M. Wt: 296.39
InChI Key: ZIBSMSJQYYUMMU-UHFFFAOYSA-N
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Description

4-[2-(Propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ortho-isopropylphenyl group at position 4 and a pyridin-3-yl moiety at position 3.

Properties

IUPAC Name

4-(2-propan-2-ylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-11(2)13-7-3-4-8-14(13)20-15(18-19-16(20)21)12-6-5-9-17-10-12/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBSMSJQYYUMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2C(=NNC2=S)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(propan-2-yl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with pyridine-3-carboxylic acid hydrazide in the presence of a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains, including both gram-positive and gram-negative bacteria.

Case Studies

  • Antibacterial Efficacy : Research indicates that derivatives of triazole compounds exhibit high antibacterial activity. For instance, a study demonstrated that certain triazole hybrids had minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the phenyl ring significantly enhanced antibacterial efficacy.
  • Broad Spectrum Activity : Another study highlighted the effectiveness of triazole derivatives against multiple pathogens, including E. coli and Pseudomonas aeruginosa. Compounds with electron-donating groups on the phenyl ring showed enhanced activity .
CompoundTarget BacteriaMIC (μg/mL)Reference
Triazole Hybrid AMRSA0.25
Triazole Hybrid BE. coli0.5
Triazole Hybrid CP. aeruginosa1.0

Antifungal Activity

In addition to antibacterial properties, 4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol has been evaluated for antifungal activity.

Case Studies

  • Fungal Inhibition : A study reported that certain triazole derivatives exhibited potent antifungal activity comparable to standard antifungal agents like fluconazole . The compounds were tested against Candida species and demonstrated significant inhibition.

Anticancer Potential

Emerging research suggests that triazole derivatives may also possess anticancer properties.

Case Studies

  • Cytotoxicity Against Cancer Cells : A recent investigation found that specific triazole compounds induced cytotoxic effects in various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of 4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on the Triazole Core

Table 1: Key Structural Variations and Properties
Compound Name Substituents (Position 4/5) Key Features Reference
Target Compound 4: 2-(propan-2-yl)phenyl; 5: pyridin-3-yl Ortho-isopropyl enhances steric bulk; pyridine improves solubility and hydrogen bonding -
5-(4-Methylphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol (CAS 35463-75-3) 4: 2-(propan-2-yl)phenyl; 5: 4-methylphenyl Methylphenyl lacks pyridine’s basicity, reducing solubility in polar solvents
5-(Oxan-4-yl)-4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol 4: 4-(propan-2-yl)phenyl; 5: oxan-4-yl Para-isopropyl reduces steric hindrance; oxane (tetrahydropyran) introduces conformational flexibility
4-(4-Methoxyphenyl)-5-{[(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]methoxy}-2,4-dihydro-3H-1,2,4-triazole-3-thione 5: Pyridin-4-yl; additional methoxy and piperazine groups Extended conjugation and piperazine improve antimicrobial activity

Key Observations :

  • Pyridinyl substituents (3- or 4-position) enhance solubility and electronic interactions relative to purely aromatic (e.g., methylphenyl) or aliphatic (e.g., oxane) groups .

Key Observations :

  • Schiff base formation is a common route for derivatizing triazole-3-thiols, offering high yields under mild conditions .
  • Alkylation reactions (e.g., S-alkylation) are feasible but may require optimization to avoid side products .
  • The target compound’s synthesis could leverage methods from or 11, such as acetic acid-catalyzed condensation.
Table 3: Reported Bioactivities of Analogues
Compound Bioactivity Mechanism/Application Reference
4-(Cyclopentenylamino)-5-(halophenyl)-4H-1,2,4-triazole-3-thiols Antiviral (MERS-CoV) Inhibits helicase nsp13 via molecular docking
Alkyl Derivatives of 5-(5-Methylpyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Antiradical DPPH scavenging (moderate activity)
4-(4-Methoxyphenyl)-5-pyridin-4-yl Derivatives Antimicrobial Targets bacterial cell walls
1,3,4-Oxadiazole-2-thiones Antibacterial Tautomer-dependent electron delocalization

Key Observations :

  • Antiradical activity is moderate in alkylated triazoles, but substitution with electron-rich groups (e.g., pyridine) may enhance reactivity .

Biological Activity

The compound 4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (CAS Number: 920931-19-7) is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article delves into its synthesis, biological activity, potential therapeutic applications, and structure-activity relationships based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4SC_{18}H_{20}N_{4}S, with a molecular weight of approximately 344.45 g/mol. The structure features a triazole ring linked to a pyridine and an isopropyl-substituted phenyl group, which contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Methods may include:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : Introducing the pyridine and isopropyl groups through nucleophilic substitutions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various triazole derivatives, including 4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. In one study, derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 μg/mL against strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans .

Anti-inflammatory Properties

Research has indicated that triazole derivatives can modulate inflammatory responses. For example, compounds similar to 4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol have shown potential in reducing cytokine release (e.g., TNF-α and IL-6) in vitro . This suggests a possible role in treating inflammatory diseases.

Anticancer Activity

The compound's structural features allow it to interact with various biological targets implicated in cancer progression. Studies on related triazoles have shown inhibition of cancer cell migration and proliferation . The potential for selective toxicity towards cancer cells makes this class of compounds promising candidates for further development in oncology.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key factors influencing activity include:

  • Substituent Effects : Variations in the substituents on the triazole ring significantly affect antimicrobial potency.
  • Ring Modifications : Alterations in the pyridine or phenyl groups can enhance solubility and bioavailability.
  • Thiol Group Influence : The presence of the thiol group has been associated with increased reactivity and potential interactions with biological macromolecules.

Case Studies

  • Study on Antimicrobial Efficacy : A series of S-substituted derivatives were synthesized and tested against various microbial strains. The results indicated that modifications on the sulfur atom did not significantly affect antimicrobial activity but provided insights into optimizing other functional groups for enhanced efficacy .
  • Evaluation of Anti-inflammatory Effects : In a controlled study, derivatives were evaluated for their ability to inhibit cytokine production in immune cells. The results suggested that specific structural features are critical for modulating inflammatory pathways effectively .

Q & A

Q. What are the optimized synthetic routes for preparing 4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via a multi-step process involving hydrazinecarbothioamide intermediates. A common approach involves:

Formation of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media.

Cyclization to form the triazole-thiol core under reflux conditions.

Alkylation or derivatization (if required) using alkyl halides in methanol with NaOH as a base .
Key optimization parameters include solvent choice (e.g., ethanol or DMF), reaction time (6–12 hours), and temperature (80–100°C) to achieve yields of 60–85% .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural confirmation : ¹H-NMR (for proton environments), LC-MS (for molecular weight verification), and elemental analysis (C, H, N, S content) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .
  • Crystallinity : X-ray diffraction (if crystalline) or powder XRD for amorphous forms .

Q. How should researchers handle this compound safely in the laboratory?

Based on safety data for structurally similar triazole-thiols:

  • Hazards : Acute toxicity (oral, Category 4), skin/eye irritation (Category 2/1), and respiratory irritation (Category 3).
  • Precautions : Use fume hoods, wear nitrile gloves, and employ full-face shields during synthesis. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s reactivity and stability?

  • DFT calculations : Predict molecular orbitals, electrostatic potential surfaces, and charge distribution to identify reactive sites (e.g., sulfur in the thiol group) .
  • Molecular docking : Screen against protein targets (e.g., kinases or enzymes) using AutoDock Vina or Schrödinger Suite to prioritize biological assays. Similar triazoles show affinity for ATP-binding pockets .
  • ADME prediction : Tools like SwissADME estimate logP (~2.5), bioavailability (≥50%), and blood-brain barrier permeability to guide drug development .

Q. What strategies resolve contradictions in reported biological activity data for triazole-thiol derivatives?

  • Control experiments : Verify assay conditions (e.g., pH, solvent) that may alter compound stability. For example, DMSO concentrations >1% can artificially inflate cytotoxicity .
  • Batch-to-batch variability : Characterize impurities (e.g., unreacted hydrazinecarbothioamide) via LC-MS and correlate with bioactivity trends .
  • Orthogonal assays : Confirm antimicrobial or anticancer activity using both in vitro (e.g., MIC assays) and cell-based (e.g., MTT) methods .

Q. How can alkylation or functionalization of the thiol group modulate physicochemical properties?

  • S-Alkylation : React with alkyl halides (e.g., methyl iodide or benzyl chloride) in methanol/NaOH to form thioethers. This increases logP (hydrophobicity) and may improve membrane permeability .
  • Mannich base formation : Introduce aminoalkyl groups via formaldehyde and secondary amines to enhance solubility or target-specific interactions .
  • Comparative analysis : Evaluate derivative stability via accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytically sensitive moieties .

Q. What experimental designs are critical for evaluating antioxidant or antiradical activity?

  • DPPH/ABTS assays : Measure radical scavenging at 517 nm (DPPH) or 734 nm (ABTS). Include Trolox as a reference standard and account for solvent interference (e.g., ethanol vs. methanol) .
  • Kinetic studies : Monitor reaction progress over 30–60 minutes to distinguish fast-acting vs. slow-reacting antioxidants.
  • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-donating groups on the phenyl ring) with radical quenching efficiency .

Methodological Challenges and Solutions

Q. How can researchers address low yields in triazole-thiol synthesis?

  • Optimize cyclization : Use microwave-assisted synthesis (100°C, 30 minutes) to reduce side reactions vs. conventional reflux .
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to separate triazole-thiol from byproducts like uncyclized thiosemicarbazides .

Q. What are the limitations of NMR in characterizing this compound, and how can they be mitigated?

  • Proton exchange : The thiol proton (-SH) may broaden or disappear due to exchange with D₂O. Use deuterated DMSO-d₆ and avoid excessive shaking .
  • Aromatic overlap : Pyridinyl and phenyl protons may overlap. Acquire 2D NMR (COSY, HSQC) to resolve spin systems .

Q. How can researchers validate molecular docking predictions experimentally?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified protein targets.
  • Thermal shift assays : Monitor protein melting temperature (Tm) shifts upon compound binding to confirm stabilization .

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